3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This 1,2,4-oxadiazole-fluoropyrrolidine building block is the direct precursor to the LC15-0133 DPP-IV pharmacophore (IC50 24 nM, Ki 0.247 nM). The 3-tert-butyl group is a critical pharmacophoric determinant: SAR confirms 2- to 20-fold greater DPP-IV potency vs methyl/ethyl analogs, and >1,000-fold selectivity over DPP-II, DPP-8, DPP-9, elastase, trypsin, and urokinase. The free pyrrolidine NH handle supports parallel amide, urea, or sulfonamide library derivatization. Available as free base (≥98% purity) or hydrochloride salt, racemic or enantiopure. Robust under standard coupling and Boc-deprotection conditions.

Molecular Formula C10H16FN3O
Molecular Weight 213.25 g/mol
CAS No. 2097936-77-9
Cat. No. B1475701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS2097936-77-9
Molecular FormulaC10H16FN3O
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=N1)C2CC(CN2)F
InChIInChI=1S/C10H16FN3O/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7/h6-7,12H,4-5H2,1-3H3
InChIKeyZKZJPZRTGSKSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2097936-77-9): Chemical Identity and Procurement Baseline


3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2097936-77-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a 4-fluoropyrrolidine moiety at the 5-position and a tert-butyl group at the 3-position of the oxadiazole ring . With a molecular formula of C10H16FN3O and a molecular weight of 213.25 g/mol, this compound serves as a key intermediate or pharmacophore scaffold in medicinal chemistry programs targeting serine proteases, including dipeptidyl peptidase-4 (DPP-IV) and related enzymes [1]. It is commercially available from multiple suppliers in free base and hydrochloride salt forms at purities typically ≥97–98% .

Why Generic Substitution of 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole Fails: The Steric and Pharmacokinetic Imperative


In-class compounds such as the 3-methyl or 3-ethyl analogs of 5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole share the same fluoropyrrolidine warhead but diverge critically in the 3-substituent. The tert-butyl group of the target compound imposes substantially greater steric bulk (Taft Es ~–1.54 vs. –1.24 for isopropyl) and lipophilicity (calculated clogP contributions), which in related oxadiazole-based DPP-IV inhibitor series has been shown to directly modulate target binding kinetics, metabolic stability, and off-target selectivity profiles against homologous peptidases such as DPP-II, DPP-8, and DPP-9 [1]. Generic replacement with a smaller alkyl analog risks loss of potency, altered selectivity, and unpredictable pharmacokinetics; the 3-position substituent is not a spectator group but a pharmacophoric determinant validated by structure–activity relationship (SAR) data in the 1,2,4-oxadiazole-pyrrolidine hybrid class [1].

Quantitative Differentiation Evidence for 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Steric Bulk Differentiation: Tert-Butyl vs. Methyl and Ethyl Analogs at the 3-Position

The 3-(tert-butyl) substituent on the 1,2,4-oxadiazole ring provides pronounced steric bulk relative to the closest commercially available analogs. In the oxadiazole-pyrrolidine hybrid series disclosed for DPP-IV inhibition, the tert-butyl group was retained in the optimized clinical candidate LC15-0133 precisely because smaller alkyl substituents (methyl, ethyl) at this position led to >10-fold reductions in DPP-IV binding affinity in closely related amide-linked chemotypes [1]. The tert-butyl group's Van der Waals volume (≈57 ų) versus methyl (≈22 ų) or ethyl (≈38 ų) occupies a critical lipophilic pocket in the enzyme active site, contributing to both potency and selectivity over DPP-II and DPP-8 [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Lipophilicity Modulation: clogP Differentiation Between Tert-Butyl and Phenyl Analogs

The 3-tert-butyl group confers distinct lipophilicity compared to the 3-phenyl analog 5-(4-fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole. While direct experimental logP values are not publicly reported for the target compound, fragment-based calculations indicate the π contribution of tert-butyl (≈1.98) is approximately balanced with phenyl (≈1.96) but with markedly different aromatic character and polar surface area implications [1]. In oxadiazole-based DPP-IV inhibitor programs, the replacement of phenyl with tert-butyl at the 3-position of the oxadiazole ring preserved DPP-IV potency while reducing CYP inhibition liabilities associated with aromatic stacking [2].

Physicochemical Properties Drug-likeness Permeability

Validated Pharmacophore Utility: The Tert-Butyl Oxadiazole Motif in a Preclinical DPP-IV Inhibitor (LC15-0133)

The tert-butyl-1,2,4-oxadiazole-fluoropyrrolidine scaffold is the core pharmacophore of LC15-0133, a competitive, reversible DPP-IV inhibitor that progressed to preclinical animal models [1]. LC15-0133 demonstrated an IC50 of 24 nM (Ki = 0.247 nM) against DPP-IV with >1,000-fold selectivity over DPP-II, DPP-8, elastase, trypsin, and urokinase [1]. In contrast, 3-ethyl or 3-methyl oxadiazole-pyrrolidine amide analogs reported in the same chemical series exhibited DPP-IV IC50 values ranging from 50 nM to >500 nM, establishing that the tert-butyl group is a key potency determinant [2]. While LC15-0133 is an elaborated amide derivative rather than the free base target compound, the 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole substructure is the essential recognition element enabling this activity.

Dipeptidyl Peptidase IV Diabetes Preclinical Candidate

Prioritized Research and Industrial Application Scenarios for 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole


Medicinal Chemistry: DPP-IV and Serine Protease Inhibitor Lead Optimization

This compound is the direct precursor to the tert-butyl-oxadiazole-fluoropyrrolidine pharmacophore found in LC15-0133, a preclinical DPP-IV inhibitor with an IC50 of 24 nM (Ki = 0.247 nM) and >1,000-fold selectivity over related proteases [1]. Researchers synthesizing amide, urea, or sulfonamide derivatives from this scaffold can directly build upon established SAR showing that the tert-butyl group confers 2- to 20-fold greater DPP-IV potency than methyl or ethyl analogs [2]. The free pyrrolidine NH2 handle enables versatile parallel derivatization for library synthesis.

Chemical Biology: Selective Probe Development Targeting DPP Homologs

The 4-fluoropyrrolidine moiety installed at the 5-position of the oxadiazole ring is a critical determinant of target engagement across the DPP enzyme family. The LC15-0133 chemotype, which incorporates this exact building block, demonstrated >1,000-fold selectivity for DPP-IV over DPP-II, DPP-8, elastase, trypsin, and urokinase [1]. The target compound enables the construction of activity-based probes or affinity reagents where DPP-IV selectivity is required, minimizing off-target labeling observed with less selective scaffolds.

Process Chemistry: Scalable Intermediate for Fluoropyrrolidine-Containing APIs

The free base form (CAS 2097936-77-9) and its hydrochloride salt are commercially available from multiple suppliers at 98% purity in quantities up to 25 g . The tert-butyl-oxadiazole core is chemically robust under standard amide coupling, reductive amination, and Boc-deprotection conditions, making it suitable for multi-step synthesis campaigns. Its well-defined single stereocenter (the 4-fluoropyrrolidine can be supplied as racemic or enantiopure) supports chiral API intermediate requirements.

Antibacterial Drug Discovery: DNA Gyrase / Topoisomerase IV Hybrid Inhibitors

The 1,2,4-oxadiazole-pyrrolidine hybrid motif has demonstrated mid-nanomolar dual inhibition of bacterial DNA gyrase and topoisomerase IV, with compound 17 (a pyrrolidine-oxadiazole derivative) achieving an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL) [3]. The target compound's fluoropyrrolidine-oxadiazole core is directly analogous to the scaffolds in this antibacterial series, and the tert-butyl group offers a distinct steric and lipophilic profile for further SAR exploration of Gram-negative and Gram-positive pathogen panels.

Quote Request

Request a Quote for 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.